L-Aspartic acid beta-hydroxamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYVTTSIVDYQSO-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955-68-6, 8029-76-3 | |
| Record name | L-Asparagine, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylated lecithin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032332 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemoenzymatic Production of L Aspartic Acid Beta Hydroxamate
Chemical Synthesis Pathways for L-Aspartic Acid Beta-Hydroxamate
The chemical synthesis of L-Aspartic acid β-hydroxamate involves the formation of a hydroxamate functional group from the β-carboxyl group of aspartic acid. This transformation can be accomplished through several methods, ranging from classical solution-phase chemistry to more advanced techniques.
Direct Coupling Approaches Utilizing Hydroxylamine (B1172632)
The most straightforward chemical synthesis of L-Aspartic acid β-hydroxamate involves the direct reaction of an L-aspartic acid derivative with hydroxylamine. This method typically requires the activation of the β-carboxyl group to facilitate the nucleophilic attack by hydroxylamine.
A common strategy involves activating L-aspartic acid as a mixed anhydride (B1165640) using a reagent like ethyl chloroformate. The resulting activated intermediate is then reacted with hydroxylamine at a controlled pH, typically around 8.5, to yield L-Aspartic acid β-hydroxamate after crystallization. While this approach is relatively simple, it can be hampered by low selectivity and the need for extensive purification to eliminate unreacted hydroxylamine and other byproducts. General methods for hydroxamic acid synthesis often employ coupling reagents to facilitate the reaction between a carboxylic acid and hydroxylamine, which can be applied to enantiopure α-amino acids. nih.gov
Advanced Solid-Phase Synthetic Techniques
Solid-phase synthesis offers a powerful alternative for producing hydroxamic acids, providing advantages in purification and automation. nih.govgoogle.com In this approach, a hydroxylamine derivative is first anchored to a solid support, such as a polystyrene resin. nih.govnih.gov
The general procedure involves the following steps:
Resin Functionalization: A suitable resin, like a 2-chlorotrityl chloride (CTC) resin, is reacted with a protected form of hydroxylamine, for example, N-(9-fluorenylmethoxycarbonyloxy) hydroxylamine (Fmoc-NHOH), to create a resin-bound hydroxylamine. nih.gov
Coupling: The desired N-protected L-aspartic acid derivative, with its α-carboxyl group suitably protected, is then coupled to the resin-bound hydroxylamine. This is achieved using standard peptide coupling reagents such as l-[bis(dimethylamino) methylene]-1H-1,2,3 -triazolo [4,5-b] pyridinium (B92312) 3-oxidhexafluoro phosphate (B84403) (HATU). nih.gov
Cleavage: Once the synthesis on the solid support is complete, the final L-Aspartic acid β-hydroxamate product is cleaved from the resin. This is typically accomplished by treatment with an acid, which breaks the bond linking the product to the solid support. google.com
This method allows for the efficient removal of excess reagents and byproducts by simple filtration and washing of the resin, streamlining the purification process. google.com
Catalytic and Microwave-Assisted Synthesis
To improve efficiency and reaction rates, catalytic and microwave-assisted methods have been developed for the synthesis of hydroxamic acids in general, and these principles are applicable to L-Aspartic acid β-hydroxamate. nih.gov
Microwave irradiation has been shown to accelerate the synthesis of hydroxamic acids from esters and hydroxylamine, often leading to good yields and high purity while preserving the stereochemical integrity of the starting material. organic-chemistry.org While a specific microwave-assisted synthesis for L-aspartic acid γ-lactones has been reported, this technology can be adapted for the direct synthesis of the β-hydroxamate derivative. organic-chemistry.orgnih.gov
Various catalysts can also be employed. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the direct amidation of aldehydes with nitroso compounds to form N-arylhydroxamic acids. organic-chemistry.org Other coupling reagents that act catalytically or can be regenerated, such as those based on 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), make the synthesis more cost-effective and environmentally friendly. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Coupling | Activation of L-aspartic acid followed by reaction with hydroxylamine in solution. | Simple, classical approach. | Lower selectivity, requires rigorous purification. |
| Solid-Phase Synthesis | Synthesis on a resin support where hydroxylamine is immobilized. nih.govgoogle.com | Simplified purification, potential for automation. | Requires specialized resins and linkers. |
| Catalytic/Microwave | Use of catalysts or microwave energy to enhance reaction efficiency. nih.govorganic-chemistry.org | Faster reaction times, potentially higher yields, environmentally friendlier. organic-chemistry.org | May require specific equipment (microwave reactor) or specialized catalysts. |
Stereochemical Considerations in Synthesis and Biological Activity
The biological function of amino acid derivatives is intrinsically linked to their three-dimensional structure. For L-Aspartic acid β-hydroxamate, the stereochemistry at the α-carbon is paramount, dictating its efficacy as a biological agent.
Preparation and Comparative Analysis of L- and D-Isomers
Both the L- and D-isomers of aspartic acid β-hydroxamate can be synthesized, and their comparison reveals the importance of stereochemistry for biological activity. The synthesis of the racemic mixture, DL-Aspartic acid β-hydroxamate, has been documented. chemicalbook.com The separation and selective synthesis of individual enantiomers are crucial for pharmacological studies. nih.govuq.edu.au
The biological activity of the two isomers can differ significantly. While the L-form is often optimized for specific interactions with enzymes in biological systems, the D-isomer may exhibit different or reduced activity. For example, the accumulation of D-isomers of aspartic acid in long-lived proteins is associated with aging and disease, highlighting the distinct biological roles of each enantiomer. nih.govnih.gov
A comparative study on the cytotoxic effects of the L- and D-isomers of aspartic acid β-hydroxamate against L5178Y murine leukemia cells found that both isomers exhibited significant inhibitory activity. This suggests that for certain biological targets, the stereochemical configuration may be less critical, or both isomers may interact with the target, albeit potentially through different mechanisms or with different affinities.
Table 2: Comparative Biological Activity of L- and D-Isomers of Aspartic Acid Beta-Hydroxamate
| Isomer | Target/Model | Observation | Finding |
|---|---|---|---|
| L-Isomer | Enzyme Interactions | Generally more biologically active. | Optimized for specific binding to enzyme active sites. |
| D-Isomer | Enzyme Interactions | Generally less biologically active. | Altered spatial arrangement affects binding affinity. |
| L- & D-Isomers | L5178Y Murine Leukemia Cells | Both isomers inhibit cell proliferation. | Display significant cytotoxicity, indicating potential as antineoplastic agents. echemi.com |
Molecular and Enzymatic Mechanisms of Action of L Aspartic Acid Beta Hydroxamate
Inhibition of Key Enzyme Systems
Serine Racemase Inhibition
L-Aspartic acid beta-hydroxamate is recognized primarily for its role as a potent and selective inhibitor of serine racemase. nih.govsigmaaldrich.com This enzyme, dependent on the cofactor pyridoxal-5'-phosphate (PLP), is responsible for catalyzing the conversion of L-serine to D-serine. nih.govresearchgate.net D-serine is a crucial co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. nih.govfrontiersin.org By inhibiting serine racemase, this compound effectively modulates the levels of D-serine, thereby influencing NMDA receptor activity. nih.govresearchgate.net
Research has characterized this compound as a competitive inhibitor of serine racemase. nih.govsigmaaldrich.com This mode of inhibition signifies that the inhibitor molecule directly competes with the substrate, L-serine, for binding to the enzyme's active site. The structural similarity between this compound and the natural substrate L-serine facilitates this competition. In studies on organotypic brain cultures from a mouse model of Alzheimer's disease, this compound (referred to as LAH) was utilized as a competitive serine racemase inhibitor to investigate its effects on D-serine expression and amyloid precursor protein (APP) processing. researchgate.net The competitive nature of the inhibition means that the extent of the inhibitory effect is dependent on the relative concentrations of the inhibitor and the substrate.
| Parameter | Description | Source |
|---|---|---|
| Inhibitor | This compound (LAH) | nih.govresearchgate.net |
| Target Enzyme | Serine Racemase (SR) | nih.govsigmaaldrich.com |
| Inhibition Type | Competitive | nih.govsigmaaldrich.comresearchgate.net |
| Mechanism | Inhibitor binds to the active site of the enzyme, preventing substrate (L-serine) binding. | nih.govsigmaaldrich.com |
Serine racemase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, meaning it requires PLP as a coenzyme for its catalytic activity. researchgate.netnih.gov The aldehyde group of PLP typically forms a Schiff base linkage with a lysine (B10760008) residue in the enzyme's active site (an internal aldimine). researchgate.netdrugbank.com When the substrate (L-serine) enters, it displaces the lysine to form a new Schiff base (an external aldimine), which is the crucial first step for both racemization and elimination reactions. researchgate.netdrugbank.com
While some small aliphatic hydroxamic acids have been found to be non-specific inhibitors of PLP-dependent enzymes by forming an irreversible aldoxime species with the PLP cofactor, this compound acts differently. nih.govsigmaaldrich.com It is characterized as a selective and competitive inhibitor, suggesting its interaction is not through an irreversible reaction with the PLP aldehyde group but rather through a reversible binding within the active site, mimicking the natural substrate. nih.govsigmaaldrich.com This specificity allows it to be used as a tool to selectively probe the function of serine racemase without broadly inhibiting other PLP-dependent enzymes. nih.gov
The active site of human serine racemase (hSR) contains several key residues crucial for binding the PLP cofactor and the substrate. Molecular modeling and structural studies of the enzyme reveal a complex architecture. frontiersin.orgnih.gov Key components include:
Lys56: This essential lysine residue forms the internal aldimine with the PLP cofactor and is believed to act as the base on the si-face, responsible for the initial deprotonation of the substrate. researchgate.netfrontiersin.org
Ser84: This residue has been proposed as the complementary re-face base, responsible for the reprotonation step that forms D-serine. frontiersin.org
Arg135: This residue is thought to help align negatively charged substrates for proper positioning. nih.gov
Aromatic Residues (e.g., F55): These residues can form edge-to-face π-π stacking interactions with the pyridine (B92270) ring of the PLP cofactor, helping to anchor it in the active site. frontiersin.org
Triple Serine Loop: In some racemases, a "triple serine loop" influences substrate preference. frontiersin.orgnih.gov
As a competitive inhibitor and an analogue of aspartate, this compound is presumed to bind within this active site. Its carboxyl and amino groups would likely interact with the same residues that bind the substrate, L-serine. The inhibitor's structure allows it to occupy the active site, likely forming hydrogen bonds with residues such as Ser84 and Arg135, thereby preventing the binding and subsequent racemization of L-serine.
| Active Site Residue/Motif | Proposed Function | Potential Interaction with Inhibitor | Source |
|---|---|---|---|
| Lys56 | Binds PLP cofactor; acts as si-face catalytic base. | Inhibitor binding prevents Lys56 from interacting with the substrate. | researchgate.netfrontiersin.org |
| Ser84 | Proposed re-face catalytic acid for reprotonation. | Forms hydrogen bonds with the inhibitor molecule. | frontiersin.org |
| Arg135 | Aligns negatively charged substrates. | Forms electrostatic interactions with the inhibitor's carboxyl group. | nih.gov |
| Phe55 | Stabilizes PLP via π-π stacking. | Contributes to the overall architecture of the binding pocket. | frontiersin.org |
By competitively inhibiting serine racemase, this compound directly curtails the synthesis of D-serine from L-serine. nih.govresearchgate.net Since D-serine is an essential co-agonist for NMDA receptors, a reduction in its bioavailability leads to decreased NMDA receptor activation. nih.govnih.gov This mechanism is of significant interest in neuropathologies associated with NMDA receptor overexcitation. nih.govresearchgate.net
A study using organotypic brain cultures from the 5XFAD mouse model of Alzheimer's disease provided direct evidence of this modulatory role. researchgate.net Treatment with 100 µM this compound (LAH) effectively inhibited serine racemase activity, resulting in a measurable decrease in the expression of D-serine in the hippocampus. researchgate.net This demonstrates the compound's ability to alter the levels of this key neuromodulator in a biological system.
| Experimental Model | Treatment | Observed Effect | Source |
|---|---|---|---|
| Organotypic brain cultures (5XFAD mouse model) | 100 µM this compound (LAH) | Decreased hippocampal D-serine expression. | researchgate.net |
Excitatory Amino Acid Receptor-Coupled Phosphoinositide Hydrolysis Inhibition
In addition to its effects via serine racemase, the parent class of compounds, excitatory amino acids, can modulate other signaling pathways. Research has shown that excitatory amino acids, including N-methyl-D-aspartate (NMDA) and L-aspartate, can inhibit the stimulated hydrolysis of phosphoinositides in rat prefrontal cortical slices. nih.gov This process, measured by the accumulation of inositol-1-phosphate, is a critical second messenger system activated by various neurotransmitters. nih.gov
Specifically, NMDA was found to dose-dependently inhibit the phosphoinositide hydrolysis induced by the neurotransmitter carbachol, an effect that was blocked by an NMDA receptor antagonist. nih.gov This suggests that, under certain conditions, activation of excitatory amino acid receptors can lead to an inhibition of second messenger production, a counterintuitive role for substances typically viewed as stimulatory. nih.gov Given that this compound is an L-aspartate derivative and modulates a key component of the NMDA receptor system, it may participate in this inhibitory cross-talk, although direct studies are needed for confirmation.
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition
In addition to its effects on glutamate (B1630785) receptors, this compound is an inhibitor of semicarbazide-sensitive amine oxidase (SSAO). sinica.edu.tw This enzyme, also known as primary amine oxidase, is involved in the oxidative deamination of primary amines, producing hydrogen peroxide, ammonia, and the corresponding aldehydes, which can contribute to oxidative stress. sinica.edu.tw In studies on bovine plasma, this compound demonstrated a dose-dependent inhibition of SSAO activity, with a calculated IC₅₀ value of 0.7 mM. sinica.edu.tw
Kinetic analysis of the inhibition of bovine plasma SSAO by this compound reveals a mixed noncompetitive mechanism. sinica.edu.tw This mode of inhibition was observed with respect to both the substrate (benzylamine) and the substrate-enzyme complex (benzylamine-SSAO). sinica.edu.tw The presence of 0.4 mM this compound led to a decrease in the maximal velocity (V'max) and an increase in the Michaelis constant (K'm) of the enzyme. sinica.edu.tw This kinetic profile suggests that the hydroxamic acid moiety of the inhibitor may partially compete with the substrate in the SSAO active site or interact with the enzyme-substrate complex, thereby altering the kinetic properties of the enzyme. sinica.edu.tw
Table 2: Kinetic Parameters of SSAO Inhibition by this compound
| Parameter | Control (No Inhibitor) | + 0.4 mM this compound |
| Inhibition Type | N/A | Mixed Noncompetitive |
| Vmax (ΔA/min) | > 0.0833 | 0.0833 |
| Km (mM) | < 0.231 | 0.231 |
| Kinetic data from studies on bovine plasma SSAO with benzylamine (B48309) as the substrate. sinica.edu.tw |
Impact on Endogenous Amine Metabolism
L-Aspartic acid β-hydroxamate has been noted to influence the metabolism of endogenous amines, primarily through its interactions with enzymes involved in amino acid pathways. It has been investigated for its effects on enzymes that metabolize amino acids, which can, in turn, affect the levels of various amines in the body. The hydroxamate group in its structure allows it to interact with the active sites of certain enzymes, potentially leading to inhibitory or modulatory effects. This can have downstream consequences on pathways that produce or degrade biogenic amines, which are crucial for various physiological functions.
Angiotensin Converting Enzyme (ACE) Inhibition
L-Aspartic acid β-hydroxamate (also referred to as AAH in some studies) has demonstrated inhibitory activity against Angiotensin Converting Enzyme (ACE). acs.orgtmu.edu.tw ACE is a key enzyme in the renin-angiotensin system, which plays a critical role in regulating blood pressure.
In one study, L-aspartic acid β-hydroxamate was found to be a competitive inhibitor of ACE. acs.orgtmu.edu.tw The inhibitory activity was compared with that of L-glutamic acid γ-hydroxamate (GAH). The half-inhibition concentrations (IC50) and the apparent inhibition constant (Ki) were determined, providing quantitative measures of its inhibitory potency. acs.orgtmu.edu.tw
| Compound | ACE IC50 (mM) | Apparent Inhibition Constant (Ki) (mM) | Type of Inhibition |
| L-Aspartic acid β-hydroxamate (AAH) | 4.92 acs.orgtmu.edu.tw | 2.20 acs.orgtmu.edu.tw | Competitive acs.orgtmu.edu.tw |
| L-Glutamic acid γ-hydroxamate (GAH) | 6.56 acs.orgtmu.edu.tw | Not Reported | Not Reported |
This table presents the inhibitory activity of L-Aspartic acid β-hydroxamate and a related compound on Angiotensin Converting Enzyme (ACE).
The study confirmed the inhibitory activities of these amino acid hydroxamates on ACE through the analysis of ACE hydrolyzed products on a TLC chromatogram. acs.orgtmu.edu.tw Other dipeptide-hydroxamates have also been shown to be effective inhibitors of ACE. nih.gov
Substrate Properties and Enzymatic Transformations
L-Asparaginase Interaction and Substrate Role
L-Aspartic acid β-hydroxamate serves as a substrate for the enzyme L-asparaginase. nih.govvanegaslab.org L-asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. nih.govmdpi.com In a similar reaction, L-asparaginase can hydrolyze L-aspartic acid β-hydroxamate to produce hydroxylamine (B1172632). nih.govvanegaslab.org This property is utilized in certain colorimetric assays to measure L-asparaginase activity. The released hydroxylamine can react with other reagents to produce a colored product that can be quantified. nih.gov
Exploration of the Beta-Aspartyl Enzyme Intermediate
The catalytic mechanism of L-asparaginase is believed to involve the formation of a covalent β-aspartyl enzyme intermediate. nih.govnih.gov This intermediate is formed when the enzyme's active site nucleophile attacks the amide carbon of the substrate, L-asparagine, leading to the release of ammonia. In the second step of the reaction, a water molecule hydrolyzes this ester bond, releasing L-aspartic acid and regenerating the free enzyme. nih.govfrontiersin.org When L-aspartic acid β-hydroxamate is used as a substrate, a similar β-aspartyl enzyme intermediate is presumably formed before the release of hydroxylamine. nih.gov
Elucidation of the Ping-Pong Reaction Mechanism
The reaction mechanism of L-asparaginase has been a subject of investigation, with evidence supporting a ping-pong (or double-displacement) mechanism. vanegaslab.orgnih.gov This two-step mechanism involves the formation of a covalent intermediate. vanegaslab.orgnih.gov Studies using hydroxylamine as an alternate substrate that competes with water provided early support for this mechanism. nih.gov The observation that hydroxylamine acted as an uncompetitive inhibitor of asparagine hydrolysis was consistent with the formation of a covalent intermediate, a hallmark of the ping-pong mechanism. nih.gov However, it is worth noting that more recent computational work has questioned this, suggesting a direct displacement mechanism might be at play. nih.gov
Mutagenesis Studies on Catalytic Residues (e.g., Threonine and Serine) and their Effect on this compound Reactivity
Site-directed mutagenesis studies have been instrumental in identifying the key catalytic residues in the active site of L-asparaginase and understanding their role in substrate binding and catalysis. For Type II L-asparaginases, a catalytic triad (B1167595) involving threonine (or serine in some cases), lysine, and aspartic acid has been identified as crucial for the enzyme's activity. nih.gov
In E. coli type II L-asparaginase, Threonine-12 has been identified as the primary nucleophile that initiates the catalytic reaction. vanegaslab.orgnih.gov The catalytic mechanism involves two triads. The first triad acylates the substrate to form the β-aspartyl enzyme intermediate, while the second triad deacylates the intermediate. nih.gov
General Mechanisms of Hydroxamate Interaction with Metalloproteins
Hydroxamic acids, including L-aspartic acid β-hydroxamate, are a class of organic compounds that demonstrate significant interactions with metalloproteins, which are proteins that contain a metal ion cofactor. This interaction is primarily driven by the hydroxamate functional group's ability to chelate metal ions. researchgate.netmdpi.com
Metal Chelation Properties and Their Biological Implications
The defining characteristic of hydroxamates in a biological context is their potent metal-chelating ability. researchgate.netmdpi.com This property stems from the hydroxamic acid functional group, -C(=O)N(OH)R, which contains two oxygen atoms that can effectively bind to a metal ion, forming a stable five-membered ring structure. mdpi.comnih.gov The deprotonated hydroxyl group and the carbonyl oxygen atom of the hydroxamate moiety are the key participants in this coordination. mdpi.com
The biological significance of this metal chelation is vast and multifaceted. nih.gov Many enzymes, known as metalloenzymes, require a metal ion within their active site to perform their catalytic functions. nih.govyoutube.com By sequestering this essential metal ion, hydroxamates can act as potent inhibitors of these enzymes. mdpi.comnih.gov This inhibitory action is the basis for many of the pharmacological effects attributed to hydroxamate-containing compounds. nih.gov
The interaction between hydroxamates and metalloproteins is often a competitive inhibition, where the hydroxamate molecule competes with the natural substrate for binding to the enzyme's active site. mdpi.com The effectiveness of this inhibition can be influenced by factors such as the pH of the surrounding environment and the specific nature of the acyl group of the hydroxamic acid. nih.gov Studies have shown that the hydroxamate anion typically displaces a water molecule from the metal ion in the active site of the enzyme. nih.gov
A prime example of this interaction is the inhibition of zinc-containing metalloproteases, such as carboxypeptidase A. nih.gov Hydroxamic acids have been shown to induce micromolar competitive inhibition of this enzyme. nih.gov The affinity of the hydroxamate inhibitor for the enzyme is dependent on the pKa of the hydroxamic acid, with maximum effectiveness generally observed near neutral pH. nih.gov
Furthermore, the ability of hydroxamates to chelate iron is particularly noteworthy. nih.gov Iron is a crucial element for many biological processes, but its excess can be toxic. Hydroxamate-containing molecules, known as siderophores, are naturally produced by microorganisms to scavenge iron from their environment. nih.govmdpi.com This high affinity for iron has been exploited in the development of treatments for iron overload conditions. nih.gov
The chelation of other metal ions, such as copper, is also a significant aspect of hydroxamate functionality. For instance, hydroxamic acid has been identified as a potent metal-binding group for the dicopper center of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov This interaction leads to the inhibition of the enzyme. nih.gov
The versatility of hydroxamates as metal chelators has led to their investigation in a wide range of therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents, due to their ability to target and inhibit various metalloenzymes. researchgate.netnih.gov
Below is a table summarizing the interaction of hydroxamate-containing compounds with various metalloproteins and the resulting biological implications.
| Metalloprotein Target | Metal Ion in Active Site | Hydroxamate-Containing Compound(s) | Biological Implication of Interaction |
| Carboxypeptidase A | Zinc (Zn²⁺) | Various hydroxamic acids | Inhibition of peptide hydrolysis nih.gov |
| Tyrosinase | Copper (Cu²⁺) | Vorinostat, Panobinostat, Benzohydroxamic acid | Inhibition of melanin synthesis nih.gov |
| Metallo-β-Lactamases (e.g., Bla2) | Zinc (Zn²⁺) | Di-hydroxamate-containing compounds | Inhibition of antibiotic resistance mdpi.com |
| Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) | Zinc (Zn²⁺) | Vorinostat | Anti-inflammatory, potential anticancer and anti-HIV activity researchgate.net |
| Microbial Iron Transport Proteins | Iron (Fe³⁺) | Siderophores | Iron acquisition for microbial growth nih.govmdpi.com |
Biological Impact and Cellular Response Studies of L Aspartic Acid Beta Hydroxamate
Anti-Inflammatory Mechanisms
The hydroxamic acid moiety is a key pharmacophore that has been associated with anti-inflammatory properties in a variety of compounds. nih.gov This activity is often linked to the ability of hydroxamic acids to chelate metal ions, which are essential cofactors for enzymes involved in the inflammatory process, such as lipoxygenases and matrix metalloproteinases (MMPs). acs.org Simple hydroxamic acids have been shown to be effective inhibitors of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are mediators in the pathophysiology of inflammatory diseases. nih.gov
While the class of hydroxamic acids, in general, exhibits anti-inflammatory potential, specific research on the direct effects of L-Aspartic acid beta-hydroxamate on key inflammatory pathways is limited.
Regulation of Macrophage Chemotactic Protein 1 (MCP-1) Production
Currently, there is a lack of specific scientific studies in the available literature detailing the direct regulation of Macrophage Chemotactic Protein 1 (MCP-1) production by this compound. MCP-1 is a potent chemokine that plays a crucial role in the recruitment of monocytes to sites of inflammation. While other hydroxamic acid derivatives have been investigated for their broad anti-inflammatory effects, the specific impact of this compound on MCP-1 expression and secretion remains an area for future research.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. The inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov Certain hydroxamic acid derivatives, such as Suberoylanilide Hydroxamic Acid (SAHA), have demonstrated anti-angiogenic properties. benthamdirect.com
Inhibition of Vascular Endothelial Growth Factor (VEGF) Production
Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that stimulates angiogenesis. nih.gov The blockade of the VEGF signaling pathway is a validated therapeutic approach for inhibiting angiogenesis. nih.gov While hydroxamic acids as a class are known to have anti-tumor activities, which can be linked to anti-angiogenic effects, there is currently no direct evidence in the scientific literature to suggest that this compound specifically inhibits the production of VEGF. Studies on other compounds have shown that they can exert anti-angiogenic effects by reducing VEGF levels. nih.gov However, whether this compound acts through a similar mechanism has yet to be investigated.
Antioxidant Properties and Hydroxyl Radical Scavenging
This compound (referred to as AAH in some studies) has demonstrated notable antioxidant activities. Research has shown its capacity to scavenge various types of free radicals, highlighting its potential to mitigate oxidative stress.
Detailed research findings indicate that this compound exhibits significant scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. It has also been shown to be effective against superoxide (B77818) radicals. Furthermore, the compound has demonstrated protective effects against peroxynitrite-mediated oxidation and hydroxyl radical-mediated DNA damage.
| Activity | IC₅₀ Value |
|---|---|
| DPPH Radical Scavenging | 36 µM |
| Superoxide Radical Scavenging | 18.99 mM |
Role as a Metal Chelator in Biological Systems
The hydroxamic acid functional group is a well-established metal-chelating moiety, a property that is central to many of its biological activities. acs.org This chelating ability is conferred by the two oxygen atoms of the hydroxamic acid, which can form stable complexes with various metal ions, particularly iron (Fe³⁺) and zinc (Zn²⁺). acs.org
In biological systems, this metal-chelating capacity is significant. For instance, many hydroxamic acid derivatives exert their pharmacological effects, including anti-inflammatory and anti-tumor activities, by inhibiting metalloenzymes. acs.org They achieve this by binding to the metal cofactor in the enzyme's active site, thereby blocking its catalytic function. acs.org The structure of this compound, featuring a hydroxamic acid group, suggests it possesses these characteristic chelating properties. While derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) containing a hydroxamic acid group have been noted for their metal-chelating activities, the specific interactions of this compound with metal ions in complex biological environments are an area that warrants further detailed investigation. nih.govresearchgate.net
| Property | Description |
|---|---|
| Mechanism | Forms stable complexes with metal ions via its two oxygen atoms. |
| Key Metal Ions | High affinity for hard metal ions such as Fe³⁺ and Zn²⁺. |
| Biological Relevance | Inhibition of metalloenzymes, iron transport (as in siderophores). |
Implications for Metalloprotein Function and Oxidative Stress Regulation
L-Aspartic acid β-hydroxamate's hydroxamate group gives it the ability to chelate metal ions. This property is significant because many enzymes, known as metalloproteins, require metal ions for their catalytic activity. The chelation of these essential metal ions can lead to the inhibition of these enzymes. For instance, hydroxamic acids are known inhibitors of matrix metalloproteinases and other metalloenzymes. nih.govnih.gov
Some studies suggest that certain hydroxamate-based compounds can protect neurons from oxidative stress. nih.gov Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. ahajournals.orgnih.govwikipedia.org This imbalance can lead to cellular damage and is implicated in various diseases. wikipedia.org The protective effect of some hydroxamates may be independent of their well-known role as histone deacetylase (HDAC) inhibitors. nih.gov
Furthermore, some research indicates that the metabolism of related amino acids can influence oxidative stress. For example, in certain bacteria, the enzyme GdhA helps provide resistance to oxidative damage by boosting the synthesis of glutathione, a key antioxidant. mdpi.com While direct studies on L-Aspartic acid β-hydroxamate's role in oxidative stress regulation are not extensively detailed in the provided results, its chemical nature as a hydroxamate and an amino acid derivative suggests a potential for such interactions. invivochem.com
Antitumoral Activity in In Vitro and Murine Leukemia Models
L-Aspartic acid β-hydroxamate has demonstrated antitumoral properties, particularly against leukemia cells. In vitro studies have shown that it can inhibit the proliferation of murine leukemia cells.
The compound is also utilized in the context of leukemia treatment as a substrate for measuring the activity of the enzyme L-asparaginase. nih.govnih.gov L-asparaginase is an important anti-cancer drug used in the treatment of acute lymphoblastic leukemia (ALL). nih.gov It works by depleting the amino acid L-asparagine in the blood, which leukemia cells need to survive and grow. nih.gov The activity of L-asparaginase can be quantified by its ability to hydrolyze L-Aspartic acid β-hydroxamate. nih.govnih.gov
Research has also explored the metabolic vulnerabilities of leukemia stem cells (LSCs). nih.gov Studies have shown that LSCs are highly dependent on amino acid metabolism for their survival. nih.gov This reliance suggests that targeting amino acid metabolism could be a viable therapeutic strategy against leukemia. nih.govnih.gov While not a direct chemotherapeutic agent itself in the common sense, L-Aspartic acid β-hydroxamate's role in asparaginase (B612624) activity assays and the broader context of amino acid metabolism in leukemia highlight its significance in this area of research. nih.govnih.govnih.gov
Interactive Data Table: In Vitro Cytotoxicity of this compound Isomers on L5178Y Murine Leukemia Cells
| Isomer | IC50 Value (mM) |
| L-Isomer | >1.2 |
| D-Isomer | >1.2 |
This table indicates that concentrations above 1.2 mM of both the L- and D-isomers of aspartic acid beta-hydroxamate resulted in the death of L5178Y murine leukemia cells in vitro.
Spectroscopic Characterization Techniques for Mechanistic Elucidation (e.g., NMR, Mass Spectrometry, UV/Vis Spectroscopy)
Spectroscopic techniques are fundamental to confirming the chemical structure of this compound and elucidating its interactions with biological macromolecules. While detailed spectral data for this specific compound are not extensively published, the principles of these techniques as applied to its parent compound, L-aspartic acid, and other derivatives provide a framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure. For L-aspartic acid, distinct signals in the ¹H NMR spectrum correspond to the protons on the α-carbon, β-carbon, and the amino group. researchgate.netbmrb.iohmdb.cahmdb.ca The introduction of the beta-hydroxamate group in this compound would be expected to cause characteristic shifts in the signals of the adjacent methylene (β-carbon) protons and the β-carbon itself in the ¹³C spectrum, confirming the substitution at the β-carboxyl position. chemicalbook.com NMR can also be used in enzyme-ligand interaction studies to map the binding site and observe conformational changes in the target enzyme upon binding of the hydroxamate.
Mass Spectrometry (MS): Mass spectrometry is essential for verifying the molecular weight and elemental composition of this compound. The molecular weight is 148.12 g/mol . glpbio.com High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula (C₄H₈N₂O₄). Tandem MS (MS/MS) would be used to determine its fragmentation pattern, which is crucial for structural confirmation and for identifying the compound in complex biological mixtures. Analysis of related compounds like L-asparagine shows characteristic fragmentation that can be compared. nist.gov In mechanistic studies, MS can identify covalent intermediates between the inhibitor and its target enzyme.
UV/Vis Spectroscopy: UV/Vis spectroscopy provides information about electronic transitions within a molecule. While the parent L-aspartic acid has absorption peaks in the deep UV range (around 196 nm and 227 nm), the hydroxamic acid moiety may introduce or shift absorption bands. researchgate.net This technique is particularly useful in enzyme kinetics. The formation of a colored complex upon reaction, such as the complex between hydroxamates and ferric ions, is the basis for many colorimetric assays used to measure enzyme activity.
Comparative Enzyme Activity Quantification Methods
This compound is widely used as a substrate or substrate analog in assays for enzymes like L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid. nih.gov The choice of analytical method for quantifying enzyme activity is critical for accuracy and reproducibility.
The this compound (AHA) method is a traditional colorimetric assay for determining L-asparaginase activity. In this assay, L-asparaginase hydrolyzes AHA into L-aspartic acid and hydroxylamine (B1172632). The resulting hydroxylamine can then be detected through a reaction that produces a colored product. oaepublish.com Another related method involves the condensation of the produced hydroxylamine with 8-hydroxyquinoline and subsequent oxidation to form a colored compound, indooxine. oaepublish.com
While these methods are simple and inexpensive, studies have shown that they can be less accurate than other techniques. Research comparing various methods for quantifying pure L-asparaginase has demonstrated that the AHA method tends to underestimate the true enzymatic activity. nih.gov This underestimation is thought to be due to factors such as a potential back-reaction that reduces the concentration of the product being measured. nih.gov
High-Performance Liquid Chromatography (HPLC) offers a more precise and accurate method for quantifying enzyme activity. nih.gov HPLC-based assays can directly measure the consumption of the substrate (e.g., L-asparagine) and the formation of the product (e.g., L-aspartic acid) simultaneously. This capability allows for a complete mass-balance analysis, providing a more reliable measure of enzyme activity. nih.gov
A comparative analysis of L-asparaginase activity quantification methods revealed significant differences between colorimetric assays and HPLC. The HPLC method is considered the most precise approach. nih.gov When compared to HPLC, the AHA colorimetric method was found to significantly underestimate L-asparaginase activity.
| Quantification Method | Principle | Relative Activity Compared to HPLC | Key Findings |
|---|---|---|---|
| This compound (AHA) Colorimetric Method | Measures hydroxylamine produced from AHA hydrolysis by asparaginase. | Significantly underestimates activity (approx. 67% lower). nih.gov | Simple and inexpensive, but lacks the precision of HPLC and is prone to underestimation. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Directly quantifies both substrate consumption and product formation. | Considered the benchmark for precision (100%). nih.gov | Provides the most accurate and reliable measurement, allowing for a full mass-balance. nih.gov |
In Vitro and Ex Vivo Model Systems
To understand the biological effects and mechanisms of this compound, researchers utilize various model systems ranging from isolated tissues to primary cell cultures.
Ex vivo tissue preparations, such as brain slices, allow for the study of compounds in a complex, multicellular environment that retains its native synaptic architecture. This compound, known as a glutamate (B1630785) uptake inhibitor, has been investigated for its activity at glutamate receptors in neonatal rat cerebral cortical slices, a model system with properties similar to hippocampal slices. soton.ac.uknih.gov
In these studies, the compound was evaluated for its effects on the glutamate metabotropic receptor (mGluR). The research revealed that this compound exhibits a mixed agonist/antagonist profile. It only weakly inhibited the stimulation of phosphatidylinositol hydrolysis by the known agonist (1S,3R)-ACPD. However, it also displayed agonist activity on its own, although with much lower potency than (1S,3R)-ACPD. soton.ac.uknih.gov These findings demonstrate the utility of tissue slice preparations in characterizing the complex pharmacological profile of a compound at specific receptor subtypes. soton.ac.uknih.gov
| Compound | Activity Type | Parameter | Value | Experimental Preparation |
|---|---|---|---|---|
| This compound | Antagonist Activity | Maximal Inhibition of (1S,3R)-ACPD | 28% soton.ac.uknih.gov | Neonatal Rat Cerebral Cortical Slices soton.ac.uknih.gov |
| Agonist Activity | EC₅₀ | 760 µM soton.ac.uknih.gov | ||
| (1S,3R)-ACPD (Reference Agonist) | Agonist Activity | EC₅₀ | 20 µM soton.ac.uknih.gov |
Primary cell cultures provide a controlled environment to investigate the direct effects of a compound on specific cell types. This compound has been studied in primary cultures of retinal pigment epithelial (RPE) cells to understand its potential role in modulating inflammatory and angiogenic responses relevant to eye diseases. nih.gov The RPE is crucial for maintaining retinal health, and its dysfunction is implicated in age-related macular degeneration. nih.govnih.gov
In an in vitro study, primary RPE cells were primed with the inflammatory cytokine TNFα to simulate disease conditions. Pretreatment with this compound was found to significantly reduce the production of key signaling molecules: vascular endothelial growth factor (VEGF), a major driver of angiogenesis, and macrophage chemotactic protein 1 (MCP-1), a chemokine that attracts inflammatory cells. nih.gov These findings highlight the compound's anti-inflammatory and anti-angiogenic potential at the cellular level and demonstrate the power of primary cell culture models in dissecting specific molecular pathways. nih.gov
Emerging Research Frontiers and Theoretical Considerations for L Aspartic Acid Beta Hydroxamate
Design and Development of Novel Enzyme Inhibitors Utilizing the Hydroxamate Scaffold
The hydroxamic acid moiety (-CONHOH) is a key pharmacophore in the design of a multitude of enzyme inhibitors, primarily due to its ability to chelate metal ions present in the active sites of metalloenzymes. acs.org The development of novel inhibitors based on this scaffold is a vibrant area of medicinal chemistry, with a focus on enhancing potency, selectivity, and pharmacokinetic properties.
A widely adopted strategy in the design of hydroxamate-based inhibitors is the three-component pharmacophore model. This model consists of:
A zinc-binding group (ZBG) , which is the hydroxamic acid itself, responsible for coordinating with the catalytic metal ion (often zinc) in the enzyme's active site. tandfonline.comjmb.or.kr
A linker moiety , which connects the ZBG to the cap group and occupies a channel or tunnel in the enzyme. tandfonline.comnih.gov The length and flexibility of this linker are critical for optimal positioning of the inhibitor.
A cap group , which is typically a larger, often hydrophobic or aromatic, moiety that interacts with the surface of the enzyme, contributing to binding affinity and, crucially, selectivity. tandfonline.comnih.gov
Researchers are actively exploring modifications to each of these components to develop novel and more effective enzyme inhibitors. For instance, in the context of histone deacetylase (HDAC) inhibitors, structure-activity relationship (SAR) studies have shown that alterations to the linker, such as introducing unsaturation or heterocyclic motifs, can significantly improve activity and selectivity. tandfonline.comnih.gov Similarly, the design of inhibitors for matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE) has benefited from the exploration of different aryl hydroxamate scaffolds to achieve selectivity for specific MMPs relevant to diseases like arthritis and cancer. benthamdirect.com
The development of these novel inhibitors often involves a combination of chemical synthesis and biological evaluation. For example, a series of urea-based cinnamyl hydroxamate derivatives were synthesized and evaluated as potential anticancer agents, revealing that the distance between the hydroxamate and the aromatic ring, as well as the presence of a double bond in the linker, were key for antiproliferative activity. nih.gov Another study focused on designing hydroxamate-based inhibitors for MMP-2, an enzyme involved in skin photoaging, by systematically modifying the N-arylsulfonyl group and the amino acid backbone to enhance selectivity. jmb.or.kr
Furthermore, hybrid molecules are being designed to achieve dual-inhibitory action. For example, hydroxamate derivatives have been synthesized that can dually inhibit both metallo-β-lactamases (MβLs) and serine-β-lactamases (SβLs), which are responsible for bacterial antibiotic resistance. nih.gov This approach offers a promising strategy to combat drug-resistant bacteria. The table below summarizes some examples of recently developed hydroxamate-based enzyme inhibitors.
| Target Enzyme Family | Scaffold/Derivative Type | Key Findings |
| Histone Deacetylases (HDACs) | Cinnamyl hydroxamates | The linker's length and rigidity are crucial for activity and selectivity against specific HDAC isoforms. nih.gov |
| Matrix Metalloproteinases (MMPs) | N-arylsulfonyl amino acid hydroxamates | Modifications to the cap group and amino acid backbone can confer high selectivity for MMP-2 over other MMPs. jmb.or.kr |
| Metallo-β-lactamases (MβLs) and Serine-β-lactamases (SβLs) | Hydroxamate derivatives | Certain hydroxamates can act as dual inhibitors, offering a potential solution to antibiotic resistance. nih.gov |
| Histone Deacetylases (HDACs) | 2-oxoindoline-based hydroxamic acids | Derivatives with this scaffold have shown potent HDAC inhibitory activity and anticancer effects. nih.gov |
These examples highlight the versatility of the hydroxamate scaffold in the design of novel enzyme inhibitors for a wide range of therapeutic targets.
Identification of Novel Biochemical Targets and Pathways for L-Aspartic Acid Beta-Hydroxamate
While this compound has been traditionally known as an inhibitor of certain enzymes, ongoing research continues to uncover new biochemical targets and pathways that it can modulate. This expands our understanding of its potential physiological roles and therapeutic applications.
One of the well-established targets of this compound is serine racemase , an enzyme that catalyzes the conversion of L-serine to D-serine. sigmaaldrich.com D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. By inhibiting serine racemase, this compound can influence glutamatergic neurotransmission, which has implications for various neurological conditions.
In addition to its role as an enzyme inhibitor, this compound is utilized as a substrate for measuring the activity of the enzyme L-asparaginase . L-asparaginase is an important therapeutic agent in the treatment of acute lymphoblastic leukemia. jmb.or.kr The ability of L-asparaginase to hydrolyze this compound provides a method for assaying its enzymatic activity.
More recent research has identified a novel and complex role for this compound at the glutamate (B1630785) metabotropic receptor (mGluR) . A study conducted on neonatal rat cerebral cortical slices revealed that this compound exhibits mixed agonist and antagonist activity at this receptor. nih.gov While it only weakly inhibited the stimulation of phosphatidylinositol hydrolysis by a known mGluR agonist, it also displayed agonist activity on its own, albeit at a lower potency. nih.gov This dual activity suggests a more nuanced interaction with the glutamatergic system than previously understood and indicates that its effects may not be solely attributable to its inhibition of glutamate uptake or serine racemase.
The known and emerging biochemical targets of this compound are summarized in the table below.
| Biochemical Target | Known/Emerging Role of this compound |
| Serine Racemase | Inhibitor, modulating D-serine levels and NMDA receptor function. sigmaaldrich.com |
| L-Asparaginase | Substrate, used for measuring enzyme activity. jmb.or.kr |
| Glutamate Metabotropic Receptor (mGluR) | Mixed agonist/antagonist, indicating complex modulation of glutamatergic signaling. nih.gov |
The identification of these diverse targets highlights the potential for this compound to influence a range of physiological and pathological processes, from neurotransmission to cancer chemotherapy.
Theoretical Frameworks for Understanding Hydroxamate Bioactivity and Selectivity
The development of potent and selective hydroxamate-based inhibitors is increasingly guided by theoretical and computational frameworks. These approaches provide valuable insights into the molecular interactions that govern the bioactivity of these compounds, enabling a more rational design process.
Molecular docking is a widely used computational technique to predict the binding mode of a ligand within the active site of a target protein. nih.gov For hydroxamate inhibitors, docking studies can reveal how the hydroxamic acid moiety coordinates with the catalytic metal ion and how the linker and cap groups interact with surrounding amino acid residues. jmb.or.krnih.gov This information is crucial for understanding the basis of inhibitor potency and for designing modifications that enhance binding affinity. For instance, docking simulations of hydroxamate-based inhibitors in the active site of MMP-2 have confirmed the importance of strong zinc chelation and have helped to rationalize the observed selectivity over other MMPs based on the structural characteristics of the enzyme's binding pocket. jmb.or.kr
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate models that can predict the activity of new, untested compounds. These models can identify the key steric and electrostatic features of the inhibitors that are critical for their bioactivity, thereby guiding the design of more potent molecules.
Molecular dynamics (MD) simulations provide a dynamic view of the inhibitor-enzyme complex, allowing researchers to study the conformational changes and energetic fluctuations that occur upon binding. nih.gov MD simulations can be used to assess the stability of the docked conformation and to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone. tandfonline.com Steered molecular dynamics (SMD) simulations can even be used to explore the unbinding pathway of a ligand, providing insights into the mechanism of inhibition. tandfonline.com
Quantum mechanical (QM) methods are employed to study the electronic structure of the active site and the chemical reactions that occur within it. nih.govprinceton.edu QM/MM (quantum mechanics/molecular mechanics) hybrid methods are particularly powerful for studying enzyme-catalyzed reactions, as they can treat the reactive part of the system with a high level of theory while describing the surrounding protein environment with a more computationally efficient method. nih.gov These calculations can elucidate the mechanism of inhibition at an electronic level, for example, by detailing the coordination of the hydroxamate group to the metal ion.
The table below outlines the application of these theoretical frameworks to the study of hydroxamate inhibitors.
| Theoretical Framework | Application in Hydroxamate Inhibitor Research |
| Molecular Docking | Predicts binding poses and key interactions with the enzyme active site. jmb.or.krnih.gov |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Develops predictive models for inhibitor potency based on structural features. nih.gov |
| Molecular Dynamics (MD) Simulations | Assesses the stability of inhibitor-enzyme complexes and calculates binding free energies. nih.govtandfonline.com |
| Quantum Mechanical (QM) Methods | Investigates the electronic details of the inhibitor-enzyme interaction and reaction mechanisms. nih.govprinceton.edu |
Together, these theoretical frameworks provide a powerful toolkit for understanding the bioactivity and selectivity of hydroxamate-based compounds like this compound, and for guiding the rational design of the next generation of enzyme inhibitors.
Q & A
Q. What experimental protocols are recommended for quantifying L-Aspartic Acid Beta-Hydroxamate (AHA) in enzymatic assays?
AHA is commonly used as a substrate analog in asparaginase (ASNase) activity assays. A standard protocol involves preparing a 10 mM AHA solution in 50 mM MOPS buffer (pH 7.2) with 0.015% bovine serum albumin (BSA). Plasma samples (10 µL) are incubated with the AHA solution (90 µL) at 37°C for 40 minutes, followed by reaction termination with trichloroacetic acid. Activity is quantified by measuring ammonia release via fluorometric or colorimetric methods .
Q. How can researchers ensure reproducibility in AHA-based enzyme kinetics studies?
Key steps include:
- Standardizing buffer composition (e.g., MOPS buffer pH 7.2) to maintain enzyme stability.
- Pre-warming substrates (AHA) and samples to 37°C before initiating reactions.
- Including reference standards (e.g., recombinant ASNase with known activity) for calibration.
- Validating assay linearity across time and substrate concentrations to avoid saturation effects .
Q. What are the common pitfalls in synthesizing this compound derivatives?
Synthesis challenges include:
- Coupling efficiency : Ensuring complete reaction between aspartic acid and hydroxylamine derivatives, monitored via HPLC or mass spectrometry.
- Purification : Removing unreacted reagents using ion-exchange chromatography or precipitation.
- Stability : Storing derivatives at -20°C in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How does AHA’s binding affinity compare to natural substrates in ASNase inhibition studies?
AHA acts as a competitive inhibitor of ASNase, with inhibition constants (Ki) typically in the micromolar range. For example, L-aspartic acid (a structural analog) exhibits competitive inhibition (Ki = 80 µM) at micromolar asparagine concentrations, while millimolar asparagine levels reduce substrate affinity due to allosteric effects. AHA’s hydroxamate group enhances binding via coordination with active-site metal ions, improving inhibitory potency .
Q. What methodologies resolve discrepancies in AHA’s inhibition kinetics across different experimental models?
Discrepancies may arise from:
- Enzyme isoforms : Eukaryotic vs. bacterial ASNase may exhibit varying sensitivity to AHA.
- Assay conditions : Differences in pH, temperature, or cofactors (e.g., divalent cations) alter kinetic parameters.
- Data normalization : Expressing activity as a percentage of control (e.g., untreated enzyme) and using nonlinear regression for IC50/EC50 calculations improves cross-study comparability .
Q. How can AHA be utilized to study dual-binding mechanisms in amino acid-metabolizing enzymes?
AHA’s dual-binding behavior (active-site and allosteric interactions) can be probed via:
- Isothermal titration calorimetry (ITC) : To quantify binding affinities and thermodynamic parameters.
- Site-directed mutagenesis : Targeting residues in the active site (e.g., Thr-12 in Erwinia ASNase) or putative allosteric regions.
- Kinetic modeling : Fitting data to two-site binding models to distinguish contributions of primary vs. secondary binding .
Q. What statistical approaches are recommended for analyzing dose-response data in AHA inhibition studies?
Use nonlinear regression (e.g., GraphPad Prism) to fit data to the Hill equation:
Where = Hill coefficient. Validate model robustness via bootstrapping or Akaike’s information criterion (AIC). Report 95% confidence intervals for IC50 values .
Methodological Resources
- Enzyme activity protocols : Refer to Lanvers et al. (2016) for ASNase assay optimization .
- Synthetic routes : Coupling methods for hydroxamate derivatives are detailed in peptide synthesis literature .
- Data validation : Follow guidelines from Analytical and Bioanalytical Chemistry for assay reproducibility and statistical rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
